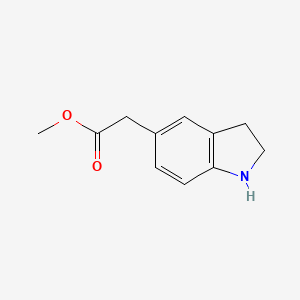

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Cat. No. B3248582

Key on ui cas rn:

188111-62-8

M. Wt: 191.23 g/mol

InChI Key: VHCHZAYZABZJOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06765014B1

Procedure details

Methyl 1-(S-[4-tert-butoxycarbonyl)-4-(tert -butoxycarbonylamino)]butanoyl)indoline-5-acetate 7. Crude 3 (327 mg, 1.9 mmol) was prepared as described above (see compound 4), dissolved in dry MeCN (30 mL) and treated with DMAP (611 mg, 5 mmol) and N-tert-BOC-L-glutamic acid α-tert-butyl ester (607 mg, 2 mmol), followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (422 mg, 2.2 mmol). The mixture was stirred at rt for 18 h, then evaporated and the residue was dissolved in EtOAc and washed successively with 0.5 M aq. HCl, saturated aq. NaHCO3 and brine, dried and evaporated to give a viscous oil. Flash chromatography [EtOAc-hexanes (55:45)] and trituration with ether gave. 6 as white crystals (626 mg, 69%), mp 80-81° C. (EtOAc-hexanes); IR: νmax/cm−1; 3340, 1730, 1680, 1655, 1625; 1H NMR: δH (400 MHz) 8.15 (d, J=8 Hz, 1H), 7.07-7.11 (m, 2H), 5.23 (d, J=6.9 Hz, 1H), 4.22 (m, 1H), 4.03 (2×t, J=8.5 Hz, 2H; rotamers), 3.68 (s, 3H), 3.57 (s, 2H), 3.17 (t, J=8.5 Hz, 2H), 2.43-2.59 (m, 2H), 2.18-2.31 (m, 1H), 1.98-2.07 (m, 1H), 1.47 (s, 9H) and 1.41 (s, 9H). Anal. Calcd for C25H36N2O7: C, 63.01; H, 7.61; N, 5.88. Found: C, 63.08; H, 7.81; N, 5.64.

Name

indoline-5-acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

compound 4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

N-tert-BOC-L-glutamic acid α-tert-butyl ester

Quantity

607 mg

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][C:11]([O-:13])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH3:14]N(C)CCCN=C=NCC.CCOCC>CC#N.CN(C1C=CN=CC=1)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

indoline-5-acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCC2=CC(=CC=C12)CC(=O)[O-]

|

Step Three

[Compound]

|

Name

|

compound 4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

422 mg

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCCN=C=NCC)C

|

Step Five

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Step Six

[Compound]

|

Name

|

N-tert-BOC-L-glutamic acid α-tert-butyl ester

|

|

Quantity

|

607 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

611 mg

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C)C=1C=CN=CC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at rt for 18 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with 0.5 M aq. HCl, saturated aq. NaHCO3 and brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCC2=CC(=CC=C12)CC(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.9 mmol | |

| AMOUNT: MASS | 327 mg |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |